Cholinesterase Inhibition Potency – Suronacrine vs. Velnacrine and Tacrine
Suronacrine (HP-128) exhibits weaker anticholinesterase activity compared to velnacrine (HP-029) and tacrine, as determined by functional neuromuscular assays [1]. While precise IC50 values for suronacrine against human AChE are not reported in the primary literature, its effects on synaptic transmission indicate significantly reduced potency relative to the pure cholinesterase inhibitors [1].
| Evidence Dimension | Acetylcholinesterase (AChE) inhibitory potency |
|---|---|
| Target Compound Data | Weaker anticholinesterase actions, masked by cholinoceptor blockade |
| Comparator Or Baseline | Velnacrine (HP-029): IC50 = 3.27 μM; Tacrine: IC50 = 0.031 μM (snake venom) or 0.125 μM (rat brain) |
| Quantified Difference | Suronacrine's AChE inhibition is functionally undetectable at concentrations up to 10 μM due to concomitant cholinoceptor blockade |
| Conditions | Mouse triangularis sterni nerve-muscle preparations; endplate potential recordings |
Why This Matters
The reduced anticholinesterase potency indicates suronacrine is not a direct substitute for velnacrine or tacrine in assays requiring pure AChE inhibition, and its primary mechanism diverges significantly.
- [1] Braga MF, Harvey AL, Rowan EG. Effects of tacrine, velnacrine (HP029), suronacrine (HP128), and 3,4-diaminopyridine on skeletal neuromuscular transmission in vitro. Br J Pharmacol. 1991;102(4):909-915. View Source
